tert-Butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate is an organic compound classified under the pyrrolidine class of compounds. It features a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a naphthalen-2-yl group. This compound is notable for its unique structural characteristics, which may influence its chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and other chemical repositories that provide detailed descriptions and specifications for research purposes.
tert-Butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate is classified as:
The synthesis of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate typically involves several key steps:
The reactions are usually carried out under controlled conditions to optimize yield and purity. Solvents such as dichloromethane may be used, and temperature control is crucial during synthesis to prevent side reactions.
The molecular formula for tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate is with a molecular weight of 297.4 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (2R)-2-naphthalen-2-ylpyrrolidine-1-carboxylate |
| InChI | InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20... |
| InChI Key | MOABNQPHUDXVDB-QGZVFWFLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC3=CC=CC=C3C=C2 |
The structure features a pyrrolidine ring with a tert-butyl ester and a naphthalene moiety, which contributes to its steric and electronic properties.
tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate can undergo various chemical transformations:
Common reagents for these reactions include:
Physical properties such as boiling point and melting point are often determined experimentally but are not always available in literature for every compound.
tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate has several scientific applications:
This compound's unique structure and properties make it valuable in both academic research and industrial applications, particularly in the fields of chemistry and pharmacology.
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5